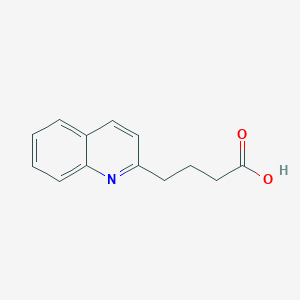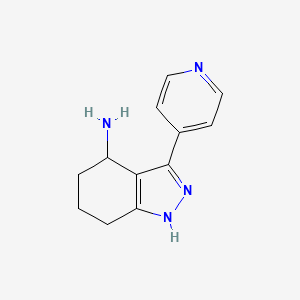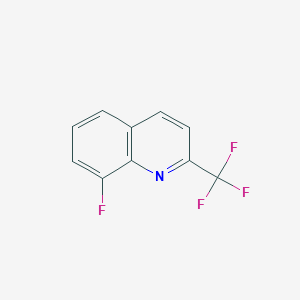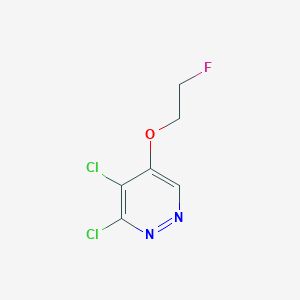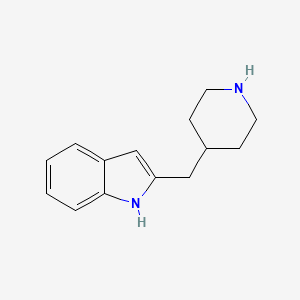
4-Methoxy-2-propylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-propylnaphthalen-1-ol is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a propyl group at the 2-position on the naphthalene ring, along with a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-propylnaphthalen-1-ol typically involves the alkylation of 4-methoxy-1-naphthol with a suitable propylating agent. One common method is the Friedel-Crafts alkylation reaction, where 4-methoxy-1-naphthol is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-propylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-propylnaphthalen-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-propylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-propylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the methoxy and propyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-1-naphthol
- 2-Propyl-1-naphthol
- 4-Methoxy-2-methylnaphthalen-1-ol
Uniqueness
4-Methoxy-2-propylnaphthalen-1-ol is unique due to the specific combination of functional groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and propyl groups provide a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Propiedades
Número CAS |
86559-57-1 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
4-methoxy-2-propylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-3-6-10-9-13(16-2)11-7-4-5-8-12(11)14(10)15/h4-5,7-9,15H,3,6H2,1-2H3 |
Clave InChI |
YGIGAYABKZWUIG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=CC=CC=C2C(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


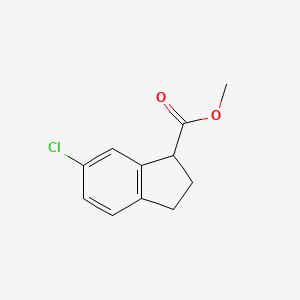
![(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)
![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)

![10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890381.png)

![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)
